molecular formula C15H17NO2 B13786812 ethyl 2-(2,5-dimethylpyrrol-1-yl)benzoate

ethyl 2-(2,5-dimethylpyrrol-1-yl)benzoate

Cat. No.: B13786812
M. Wt: 243.30 g/mol
InChI Key: SYPQYUGJCRJZCP-UHFFFAOYSA-N
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Description

Ethyl 2-(2,5-dimethylpyrrol-1-yl)benzoate is an organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2,5-dimethylpyrrol-1-yl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate with hydrazine hydrate in absolute ethanol. The reaction mixture is refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC). After completion, the mixture is cooled and poured onto crushed ice to precipitate the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,5-dimethylpyrrol-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Ethyl 2-(2,5-dimethylpyrrol-1-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(2,5-dimethylpyrrol-1-yl)benzoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as enoyl ACP reductase and dihydrofolate reductase, which are crucial for bacterial growth and survival . The compound’s structure allows it to bind to these enzymes, thereby disrupting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

Ethyl 2-(2,5-dimethylpyrrol-1-yl)benzoate can be compared with other pyrrole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

ethyl 2-(2,5-dimethylpyrrol-1-yl)benzoate

InChI

InChI=1S/C15H17NO2/c1-4-18-15(17)13-7-5-6-8-14(13)16-11(2)9-10-12(16)3/h5-10H,4H2,1-3H3

InChI Key

SYPQYUGJCRJZCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N2C(=CC=C2C)C

Origin of Product

United States

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